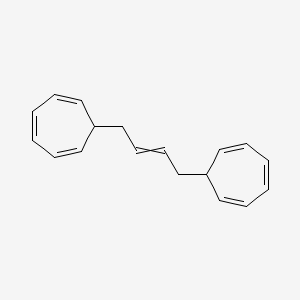
7,7'-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) is an organic compound characterized by its unique structure, which includes two cyclohepta-1,3,5-triene rings connected by a but-2-ene-1,4-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) typically involves the reaction of cyclohepta-1,3,5-triene with a but-2-ene-1,4-diyl precursor under specific conditions. One common method is the photochemical reaction of benzene with diazomethane, followed by the pyrolysis of the resulting adduct . Another approach involves the Buchner ring enlargement, where benzene reacts with ethyl diazoacetate to form a norcaradiene ethyl ester, which then undergoes electrocyclic ring expansion to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors or pyrolysis units to ensure efficient and high-yield synthesis. The choice of method depends on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: A related compound with a single cyclohepta-1,3,5-triene ring.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
Uniqueness
7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) is unique due to its dual cyclohepta-1,3,5-triene rings connected by a but-2-ene-1,4-diyl linker. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
92208-58-7 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
7-(4-cyclohepta-2,4,6-trien-1-ylbut-2-enyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C18H20/c1-2-6-12-17(11-5-1)15-9-10-16-18-13-7-3-4-8-14-18/h1-14,17-18H,15-16H2 |
InChI Key |
MNRZYJOEGWDOHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)CC=CCC2C=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


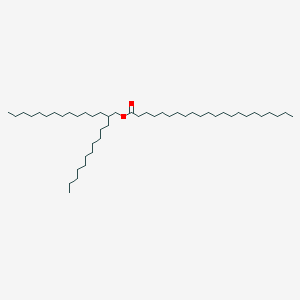
![3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid](/img/structure/B14368638.png)
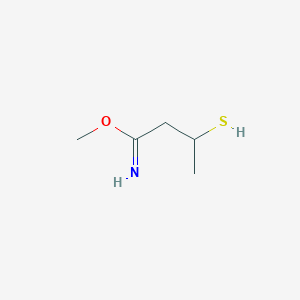
![2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane](/img/structure/B14368649.png)
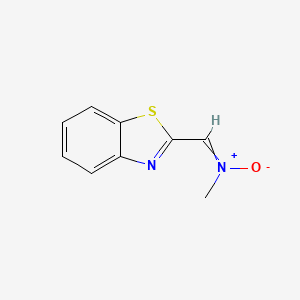
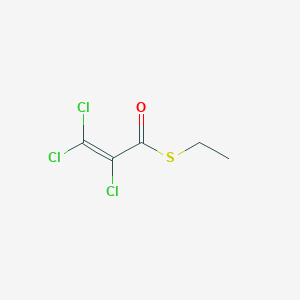
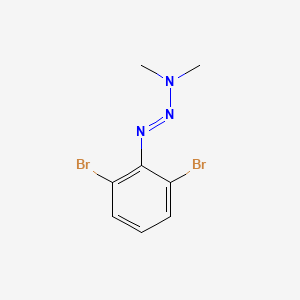

![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)

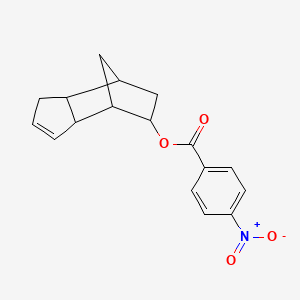
![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)

![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
